萘格列奈乙酯

描述

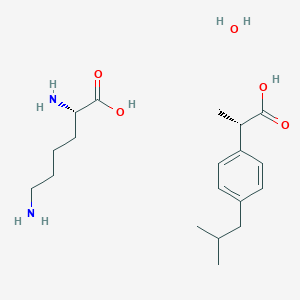

Nateglinide Ethyl Ester is a derivative of Nateglinide . Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .

Synthesis Analysis

The synthesis of Nateglinide involves the reaction of D-phenyl alanine with a solution of thionyl chloride in a C1-4 alcohol, preferably methanol, to give the corresponding alkyl ester. This is then reacted with trans-4-isopropylcyclohexanecarboxylic acid in the presence of a dehydrating agent . The development of sustained release Nateglinide loaded ethyl cellulose microspheres was reported using an O/W solvent evaporation method .Molecular Structure Analysis

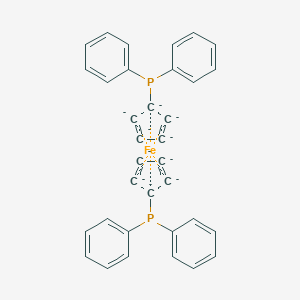

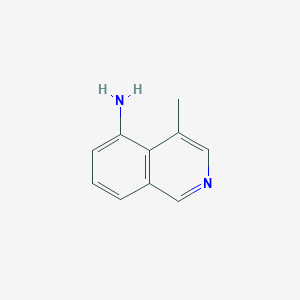

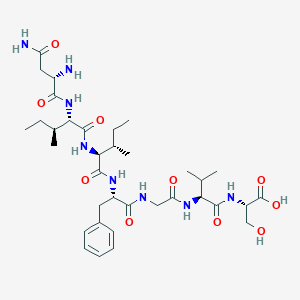

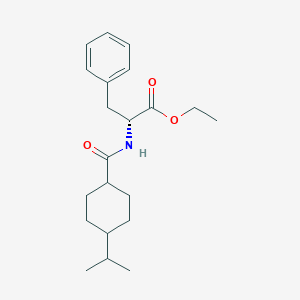

The molecular formula of Nateglinide Ethyl Ester is C21H31NO3 . The structure of Nateglinide involves an amino acid derivative that induces an early insulin response to meals decreasing postprandial blood glucose levels .Chemical Reactions Analysis

Nateglinide is extensively metabolized in the liver and excreted in urine (83%) and feces (10%). The major metabolites possess less activity than the parent compound .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .科学研究应用

糖尿病管理

萘格列奈乙酯: 主要用于治疗2型糖尿病。它是一种快速起效的胰岛素分泌促进剂,有助于控制餐后血糖水平。 该化合物以葡萄糖依赖的方式刺激胰腺释放胰岛素,从而降低与磺酰脲类药物相比发生低血糖的风险 .

药物制剂

研究人员一直在进行将萘格列奈乙酯制成缓释微球的研究。 这些微球可以使用O/W溶剂乳化技术制备,该技术可以实现药物的控释,从而有可能在较长时间内改善血糖控制 .

蛋白质组学研究

作为一种生化物质,萘格列奈乙酯被用于蛋白质组学研究。 它可以用来研究蛋白质的相互作用和功能,尤其是在胰岛素分泌和葡萄糖代谢的背景下 .

药代动力学研究

该化合物的药代动力学在科学研究中引起了人们的兴趣。 研究重点是其吸收、分布、代谢和排泄 (ADME),以了解它在体内的行为方式,这对优化剂量方案至关重要 .

药物设计与开发

萘格列奈乙酯: 是一种药物设计与开发中的模型化合物。 可以分析其结构-活性关系 (SAR) 来设计具有改善的功效和安全性特征的新衍生物,用于治疗糖尿病 .

代谢综合征研究

该化合物在代谢综合征研究中也具有相关性,因为它影响着各种代谢过程。 该领域的研究可能为治疗与代谢综合征相关的疾病提供新的见解 .

胰岛素分泌机制研究

萘格列奈乙酯刺激胰岛素分泌的机制是一个重要的研究领域。 了解这种机制可以帮助开发靶向胰腺β细胞中ATP敏感性K+通道的更好的治疗剂 .

联合治疗探索

最后,萘格列奈乙酯在联合治疗中得到了探索。 它与其他降糖药一起研究,以评估产生协同效应的可能性,这些协同效应可能导致更有效的糖尿病管理策略 .

作用机制

Target of Action

Nateglinide Ethyl Ester primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that facilitates the uptake of glucose by cells .

Mode of Action

Nateglinide Ethyl Ester is an oral antihyperglycemic agent that belongs to the meglitinide class of short-acting insulin secretagogues . It works by binding to ATP-sensitive potassium channels in the β cells of the pancreas . This binding action inhibits the channels, leading to the depolarization of the β cell membrane and facilitating the entry of calcium ions . The influx of calcium ions then stimulates the calcium-dependent exocytosis of insulin granules , leading to the release of insulin . Importantly, the activity of Nateglinide Ethyl Ester is dependent on the presence of glucose .

Biochemical Pathways

The primary biochemical pathway affected by Nateglinide Ethyl Ester is the insulin secretion pathway . By stimulating the release of insulin, Nateglinide Ethyl Ester helps to lower postprandial (after meal) blood glucose levels . This is particularly beneficial for individuals with non-insulin-dependent diabetes mellitus (NIDDM), as it aids in the regulation of blood glucose levels .

Pharmacokinetics

Nateglinide Ethyl Ester is rapidly and completely absorbed in the small intestine . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . The drug is excreted predominantly in urine (83%) and feces (10%) . The major metabolites of Nateglinide Ethyl Ester possess less activity than the parent compound . The estimated bioavailability of Nateglinide Ethyl Ester is 72% .

Result of Action

The primary result of Nateglinide Ethyl Ester’s action is a decrease in postprandial and fasting blood glucose levels . This is achieved through the stimulation of insulin release, which promotes the uptake of glucose by cells and thus lowers blood glucose levels . In addition to this, Nateglinide Ethyl Ester has been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control .

Action Environment

The action of Nateglinide Ethyl Ester is influenced by various environmental factors. For instance, the drug should only be taken with meals, and meal-time doses should be skipped with any skipped meal . This is because the action of Nateglinide Ethyl Ester is dependent on the presence of glucose . Additionally, the drug’s absorption and metabolism can be affected by factors such as the individual’s liver function and the presence of other medications .

安全和危害

生化分析

Cellular Effects

The parent compound of Nateglinide Ethyl Ester, Nateglinide, is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) . It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release . Nateglinide induces an early insulin response to meals, decreasing postprandial blood glucose levels

Molecular Mechanism

Nateglinide, the parent compound of Nateglinide Ethyl Ester, works by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner . This action depolarizes the β cells and causes voltage-gated calcium channels to open, leading to an increase in intracellular calcium that stimulates insulin release

Temporal Effects in Laboratory Settings

It is known that Nateglinide, the parent compound, is extensively metabolized in the liver and excreted in urine (83%) and feces (10%) .

Dosage Effects in Animal Models

A study on Nateglinide revealed a dose-dependent reduction of placebo-adjusted hemoglobin A1c and fasting plasma glucose .

Metabolic Pathways

Nateglinide, the parent compound, is extensively metabolized in the liver .

属性

IUPAC Name |

ethyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOHCDLQBWDQOF-CTWPCTMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648386 | |

| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187728-85-4 | |

| Record name | Ethyl nateglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187728854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX9D77CLB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)